1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylurea
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Overview
Description
1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylurea typically involves the reaction of 4-methylpiperazine with a suitable p-tolyl ethyl halide to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include:
- Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
- Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
- Catalysts: Base catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for conditions such as cancer or infectious diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-Methylpiperazin-1-yl)-2-(phenyl)ethyl)-3-phenylurea
- 1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-(4-chlorophenyl)urea
Uniqueness
1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylurea is unique due to its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to similar compounds. Its methyl and phenyl groups can influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
1-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-17-8-10-18(11-9-17)20(25-14-12-24(2)13-15-25)16-22-21(26)23-19-6-4-3-5-7-19/h3-11,20H,12-16H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMUWYCGOCMUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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